1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S. This compound is characterized by the presence of fluorine, chlorine, and sulfur atoms attached to a benzene ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including the introduction of fluorine and chlorine atoms onto the benzene ring, followed by the attachment of the sulfanylmethyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene: This compound has a similar structure but with the fluorine atom in a different position on the benzene ring.
2-Chloro-4-fluorotoluene: This compound lacks the sulfanylmethyl group but shares the presence of fluorine and chlorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(2-fluorophenyl)methylsulfanyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-11-6-5-10(7-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALOTSXIPYUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187099 | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-31-8 | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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